4-(3-Chloro-2,4-difluorophenyl)-1H-pyrrole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Chloro-2,4-difluorophenyl)-1H-pyrrole-3-carbonitrile is a chemical compound characterized by its unique structure, which includes a pyrrole ring substituted with a chloro-difluorophenyl group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-2,4-difluorophenyl)-1H-pyrrole-3-carbonitrile typically involves the reaction of 3-chloro-2,4-difluoroaniline with a suitable pyrrole precursor under specific conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-2,4-difluorophenyl)-1H-pyrrole-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Chloro-2,4-difluorophenyl)-1H-pyrrole-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-2,4-difluorophenyl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2,4-difluorophenyl)methanol
- 3-Chloro-2,4-difluorobenzylamine
- (3-Chloro-2,4-difluorophenyl)cyclopentylmethanone
Uniqueness
4-(3-Chloro-2,4-difluorophenyl)-1H-pyrrole-3-carbonitrile is unique due to its specific substitution pattern and the presence of both a pyrrole ring and a carbonitrile group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
124185-27-9 |
---|---|
Molecular Formula |
C11H5ClF2N2 |
Molecular Weight |
238.62 g/mol |
IUPAC Name |
4-(3-chloro-2,4-difluorophenyl)-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C11H5ClF2N2/c12-10-9(13)2-1-7(11(10)14)8-5-16-4-6(8)3-15/h1-2,4-5,16H |
InChI Key |
APXCKJMLJRFINK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C2=CNC=C2C#N)F)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.